An In-depth Technical Guide to the Physicochemical Properties of 1,2-Bis(trifluoromethoxy)benzene
An In-depth Technical Guide to the Physicochemical Properties of 1,2-Bis(trifluoromethoxy)benzene
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Bis(trifluoromethoxy)benzene is an aromatic compound of significant interest due to the unique electronic properties conferred by two adjacent trifluoromethoxy (-OCF₃) substituents. This guide addresses the notable scarcity of public-domain experimental data for this specific molecule by providing a comprehensive analysis based on theoretical principles and comparative data from closely related analogues. We present predicted physicochemical properties, detailed experimental protocols for their empirical determination, and a discussion of the compound's potential applications, particularly in medicinal chemistry and materials science, where the trifluoromethoxy group is a critical modulator of molecular characteristics.
Introduction and Current Landscape
The core challenge lies in the steric and electronic interactions of two adjacent, bulky, and highly electronegative -OCF₃ groups. Their ortho-positioning on the benzene ring suggests significant intramolecular forces that will dictate the compound's conformation, reactivity, and bulk physical properties. Understanding these properties is essential for its synthesis, purification, and application as a building block in drug discovery and advanced materials.
Molecular Structure and Predicted Electronic Effects
The structure of 1,2-bis(trifluoromethoxy)benzene features a planar benzene ring with two -OCF₃ groups on adjacent carbons. The interplay between the electron-donating resonance effect of the oxygen lone pairs and the powerful electron-withdrawing inductive effect of the CF₃ groups deactivates the aromatic ring towards electrophilic substitution while influencing its interaction with biological targets.
Caption: Molecular structure of 1,2-Bis(trifluoromethoxy)benzene.
Physicochemical Properties: A Comparative Analysis
In the absence of direct experimental data, we can estimate the properties of 1,2-bis(trifluoromethoxy)benzene by comparing it with well-documented structural analogues. The addition of a second -OCF₃ group is expected to significantly increase the molecular weight, boiling point, and density relative to the mono-substituted version.
| Property | (Trifluoromethoxy)benzene | 1,2-Bis(trifluoromethyl)benzene | 1,2-Bis(trifluoromethoxy)benzene (Predicted) |
| CAS Number | 456-55-3[3] | 433-95-4[4][5][6] | Not Assigned |
| Molecular Formula | C₇H₅F₃O[7] | C₈H₄F₆[4][6] | C₈H₄F₆O₂ |
| Molecular Weight | 162.11 g/mol [7] | 214.11 g/mol [4][5] | 246.11 g/mol |
| Boiling Point | 102 °C[8] | 142 °C[4][9] | > 150 °C |
| Melting Point | -49.9 °C[8] | Data not available | Likely a low-melting solid or liquid |
| Density | 1.226 g/mL at 25 °C[8] | 1.44 g/mL at 20 °C[4] | > 1.45 g/mL |
| Appearance | Colorless liquid[8] | Colorless to almost colorless liquid[4] | Predicted to be a colorless liquid or low-melting solid |
Causality and Insights:
-
Boiling Point: The substantial increase in boiling point from the mono-substituted to the bis-substituted analogue is driven by increased molecular weight and stronger van der Waals forces. The predicted boiling point for the target compound is higher than its -CF₃ analogue due to the higher molecular weight and potential for dipole-dipole interactions.
-
Density: The high density of fluorinated compounds is a known characteristic. The addition of a second -OCF₃ group, which is heavier than a -CF₃ group, will logically increase the density beyond that of 1,2-bis(trifluoromethyl)benzene.
-
Physical State: While the mono-substituted and -CF₃ analogues are liquids at room temperature, the increased molecular weight and intermolecular forces of 1,2-bis(trifluoromethoxy)benzene may raise its melting point, potentially making it a low-melting solid.
Predicted Spectroscopic Signature
A critical aspect of synthesizing and verifying a novel compound is its spectroscopic characterization. Based on its symmetrical structure, we can predict the key features in its NMR and mass spectra.
-
¹H NMR: The four protons on the aromatic ring are chemically equivalent in pairs, creating a symmetric AA'BB' spin system. This would result in a complex, second-order multiplet in the aromatic region (typically 7.0-8.0 ppm).[10][11]
-
¹³C NMR: Four distinct signals are expected for the aromatic carbons (two substituted, two protonated) and one signal for the -OCF₃ carbon, which would appear as a quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR: Due to the chemical equivalence of the two -OCF₃ groups, a single sharp singlet is predicted. This is a key diagnostic signal to confirm the purity and identity of the compound.
-
Mass Spectrometry (EI): The molecular ion peak (M⁺) would be observed at m/z = 246. The fragmentation pattern would likely show the loss of a -CF₃ group (m/z = 177) and other characteristic fragments.
Protocols for Experimental Determination
To move from prediction to empirical fact, rigorous experimental determination is required. The following protocols are self-validating systems for characterizing the core physicochemical properties.
Determination of Boiling Point (Thiele Tube Method)
This microscale method is ideal for determining the boiling point of a small quantity of a purified liquid sample.[12]
Causality: The boiling point is the temperature where the vapor pressure of the liquid equals the surrounding atmospheric pressure.[13] In this method, a rapid stream of bubbles indicates the vapor pressure has exceeded atmospheric pressure. The point at which bubbling ceases and liquid is drawn back into the capillary upon cooling represents the precise equilibrium point.
Caption: Workflow for Boiling Point Determination via Thiele Tube.
Step-by-Step Methodology:
-
Sample Preparation: Fill a small test tube (75x12mm) with approximately 0.5 mL of 1,2-bis(trifluoromethoxy)benzene.
-
Capillary Insertion: Place a capillary tube (sealed at one end) into the test tube with the open end submerged in the liquid.
-
Apparatus Assembly: Attach the test tube to a thermometer using a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.
-
Heating Bath: Suspend the assembly in a Thiele tube containing mineral oil, ensuring the sample is fully immersed.
-
Heating: Gently heat the side arm of the Thiele tube with a microburner. The convection currents in the oil will ensure uniform heating.[13]
-
Observation: Watch for a fine, continuous stream of bubbles to emerge from the capillary tube.
-
Cooling: Remove the heat source and allow the apparatus to cool slowly.
-
Recording: The boiling point is the temperature at which the stream of bubbles stops and the liquid is drawn back into the capillary tube. Record this temperature.
Spectroscopic Analysis (¹H NMR)
This protocol outlines the standard procedure for preparing and analyzing a sample to confirm its proton structure.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound.
-
Solvent Selection: Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial. Ensure the sample is fully dissolved.[14][15] Deuterated solvents are used to avoid large solvent signals in the proton spectrum.[15]
-
Transfer: Using a pipette with a cotton plug to filter any particulates, transfer the solution into a clean, dry NMR tube.
-
Acquisition: Place the NMR tube in the spectrometer. Acquire the spectrum according to the instrument's standard operating procedure, ensuring a sufficient number of scans for a good signal-to-noise ratio.
-
Processing: Process the raw data (FID) by applying a Fourier transform. Phase the spectrum and integrate the signals.
-
Analysis: Analyze the chemical shifts, coupling patterns (J-coupling), and integration values to confirm the aromatic AA'BB' system and verify the absence of impurities.[10]
Determination of Solubility
This gravimetric method provides a quantitative measure of the compound's solubility in a given solvent at a specific temperature.[16]
Step-by-Step Methodology:
-
Saturated Solution Preparation: In a thermostatically controlled vessel, add an excess amount of 1,2-bis(trifluoromethoxy)benzene to a known volume (e.g., 10 mL) of the chosen solvent (e.g., water, ethanol).
-
Equilibration: Stir the mixture at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached and the solution is saturated.[17]
-
Sample Withdrawal: Allow the undissolved solid to settle. Carefully withdraw a known volume (e.g., 5 mL) of the clear, supernatant liquid, ensuring no solid particles are transferred.
-
Solvent Evaporation: Transfer the aliquot to a pre-weighed, dry evaporating dish.[18]
-
Drying: Gently heat the dish in an oven or on a hot plate to evaporate the solvent completely, leaving behind the dissolved solute.
-
Mass Measurement: Allow the dish to cool to room temperature in a desiccator, then weigh it accurately.
-
Calculation: The mass of the dissolved solute is the final mass of the dish minus its initial (tare) mass. Express the solubility in g/100 mL or other standard units.
Significance in Drug Development and Materials Science
The incorporation of trifluoromethoxy groups is a proven strategy for optimizing drug candidates.[1][19][20]
-
Metabolic Stability: The C-F bond is exceptionally strong, making the -OCF₃ group highly resistant to metabolic degradation (e.g., P450 oxidation), which can increase the half-life of a drug.[1]
-
Lipophilicity and Permeability: The -OCF₃ group significantly increases lipophilicity, which can enhance a molecule's ability to cross cell membranes and the blood-brain barrier.[21]
-
Binding Interactions: The unique electronic nature of the group can alter a molecule's conformation and ability to form key interactions with protein targets, potentially improving binding affinity and selectivity.
In materials science, the high thermal and chemical stability conferred by fluorination makes 1,2-bis(trifluoromethoxy)benzene a promising building block for high-performance polymers, liquid crystals, and specialty solvents.[4]
Conclusion
While direct experimental data on 1,2-bis(trifluoromethoxy)benzene remains elusive, a robust understanding of its physicochemical properties can be achieved through comparative analysis and theoretical prediction. This guide provides a foundational framework for researchers, outlining expected properties, authoritative protocols for their determination, and the scientific rationale behind these methodologies. The empirical characterization of this compound will be a valuable contribution to synthetic chemistry and will unlock its potential as a versatile building block for the next generation of pharmaceuticals and advanced materials.
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